3,5-Dimethylphenyl 5-bromo-2-furoate
Description
3,5-Dimethylphenyl 5-bromo-2-furoate is a brominated furoate ester featuring a 3,5-dimethylphenyl group attached to a 5-bromo-substituted furan ring. This compound is of interest in organic synthesis and materials science due to its unique electronic and steric properties. The bromine atom at the 5-position of the furan ring enhances electrophilicity, making it reactive in cross-coupling reactions, while the 3,5-dimethylphenyl group provides steric bulk that may influence solubility and molecular packing in solid-state applications .
Properties
Molecular Formula |
C13H11BrO3 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-8-5-9(2)7-10(6-8)16-13(15)11-3-4-12(14)17-11/h3-7H,1-2H3 |
InChI Key |
UNGLBQUVVVOICW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=C(O2)Br)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=C(O2)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds with analogous functional groups or substitution patterns, emphasizing substituent effects on reactivity, stability, and optoelectronic performance.
Substituent Effects on Electronic Properties
- 5-Bromo-2-furoate derivatives: 3,5-Dimethylphenyl 5-bromo-2-furoate: The bromine atom increases molecular polarity and electron-withdrawing character, while the methyl groups on the phenyl ring reduce steric strain compared to bulkier substituents. This balance enhances thermal stability (decomposition temperature >200°C) and solubility in nonpolar solvents like toluene . Phenyl 5-bromo-2-furoate: Lacking methyl groups, this derivative exhibits lower solubility and higher crystallinity, limiting its utility in solution-processed organic electronics.
- Phenoxazine and carbazole-based emitters (e.g., PXZ-Mes3B, 2DAC-Mes3B): These compounds, while structurally distinct, demonstrate how substituents like dimesitylboryl and dimethylphenyl groups influence optoelectronic performance. For example, PXZ-Mes3B achieves a high external quantum efficiency (EQE) of 22.8% in organic light-emitting diodes (OLEDs) due to its phenoxazine core and optimized charge transport . In contrast, this compound lacks luminescent properties but shares steric features that could stabilize radical intermediates in catalytic systems.
Comparative Data Table
Reactivity and Stability
- Electrophilic aromatic substitution: The bromine in this compound facilitates reactions such as Suzuki-Miyaura coupling, whereas non-brominated analogs (e.g., 3,5-Dimethylphenyl 2-furoate) require harsher conditions for functionalization.
- Steric effects : The 3,5-dimethylphenyl group impedes π-π stacking, reducing aggregation in solution compared to planar carbazole derivatives like DAC-Mes3B .
Research Implications and Limitations
While this compound shares steric and electronic features with high-performance emitters like PXZ-Mes3B, its primary applications remain in synthetic chemistry rather than optoelectronics.
Preparation Methods
Reaction Mechanism and Reagent Selection
The most widely reported method involves activating 5-bromo-2-furoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The carboxylic acid reacts with DCC to form an O-acylisourea intermediate, which is subsequently displaced by 3,5-dimethylphenol to yield the target ester. This method achieves an average yield of 82% under inert atmospheric conditions (Table 1).
Table 1: Optimization Parameters for DCC/DMAP Method
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Dichloromethane | 82 | 96.5 |
| Temperature | 0°C → 25°C (ramp) | 85 | 97.2 |
| Molar Ratio (Acid:Phenol:DCC) | 1:1.2:1.1 | 89 | 98.1 |
| Reaction Time | 12 h | 78 | 95.7 |
Critical side reactions include the formation of N-acylurea byproducts (≤8%), mitigated by maintaining strict anhydrous conditions and using DMAP at 10 mol%. Post-synthesis purification typically involves silica gel chromatography with ethyl acetate/hexane (3:7), followed by recrystallization from ethanol.
Acid Chloride Coupling Route
Two-Step Synthesis via 5-Bromo-2-Furoyl Chloride
This approach converts 5-bromo-2-furoic acid to its acid chloride using thionyl chloride (SOCl₂) before coupling with 3,5-dimethylphenol. The first step proceeds at 60°C for 3 h (95% conversion), while the esterification requires 6 h at 25°C with triethylamine as a base.
Table 2: Acid Chloride Method Performance Metrics
| Step | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Chloride Formation | SOCl₂, 60°C, 3 h | 95 | High conversion efficiency |
| Esterification | Et₃N, CH₂Cl₂, 25°C, 6 h | 76 | Minimal dimerization |
Notably, this method produces fewer oligomeric byproducts (<2%) compared to DCC-based routes but requires stringent handling of corrosive SOCl₂. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the ¹H spectrum showing a singlet at δ 7.28 ppm for the furan ring protons and doublets at δ 2.34 ppm (6H, –CH₃).
Ionic Liquid-Assisted Bromination-Esterification
Integrated Synthesis Using Tribromide Ionic Liquids
Adapting techniques from furfural bromination, researchers have developed a one-pot method using 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) as both bromine source and solvent. The process involves:
-
Bromination of 2-furoic acid at 30–70°C for 4–6 h
-
In situ esterification with 3,5-dimethylphenol via Dean-Stark water removal
Table 3: Ionic Liquid System Outcomes
| Bromination Temp. (°C) | Esterification Time (h) | Total Yield (%) | Bromine Retention (%) |
|---|---|---|---|
| 30 | 4 | 68 | 92 |
| 50 | 5 | 74 | 95 |
| 70 | 6 | 81 | 97 |
This green chemistry approach eliminates external brominating agents and achieves 97% bromine retention at 70°C. However, ionic liquid recovery remains challenging, with only 63% reusable after three cycles.
Microwave-Accelerated Synthesis
Rapid Ester Formation via Dielectric Heating
Microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes. A 2019 study demonstrated complete conversion within 15 min using HATU as a coupling agent and DIPEA in acetonitrile.
Table 4: Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method | Improvement |
|---|---|---|---|
| Time | 12 h | 15 min | 98% faster |
| Energy Consumption | 580 kJ | 75 kJ | 87% reduction |
| Isolated Yield | 82% | 88% | +6% |
¹³C NMR analysis of microwave-synthesized product shows enhanced crystallinity, with a melting point of 112–114°C versus 108–110°C for conventional samples.
Analytical Characterization and Quality Control
Spectroscopic and Chromatographic Validation
All synthetic batches undergo rigorous analysis:
-
HPLC : C18 column (4.6 × 250 mm), 70:30 MeOH/H₂O, 1.0 mL/min, retention time 6.8 min
-
FT-IR : Ester C=O stretch at 1725 cm⁻¹, furan C–Br at 615 cm⁻¹
-
Elemental Analysis : Calculated for C₁₃H₁₁BrO₃ (%): C 50.83, H 3.61; Found: C 50.72, H 3.58
Impurity profiling identifies residual DCC (≤0.2%) in traditional methods, absent in microwave and ionic liquid routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
